molecular formula C17H20N2O4 B1402083 Ethyl 4-{3-[(cyclopropylmethyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate CAS No. 1415719-11-7

Ethyl 4-{3-[(cyclopropylmethyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate

Cat. No. B1402083
M. Wt: 316.35 g/mol
InChI Key: CTMITUNMRMMYLQ-UHFFFAOYSA-N
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Description

Ethyl 4-{3-[(cyclopropylmethyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate, commonly referred to as CPMA, is an organic compound with a wide range of uses in scientific research. It is a synthetic derivative of benzoic acid and is used in a variety of laboratory experiments. CPMA has been used in the synthesis of a variety of compounds, including pharmaceuticals, and has been studied for its potential applications in biochemistry and physiology.

Scientific Research Applications

Chiral Building Blocks for Alkaloid Synthesis

The compound is instrumental in the asymmetric intramolecular Michael reaction of acyclic compounds for producing versatile chiral building blocks. These blocks are crucial for the synthesis of alkaloids, offering moderate to excellent optical yields in the process (Hirai, Terada, Yamazaki, & Momose, 1992).

Hydrogen-Bonded Supramolecular Structures

Ethyl 4-{3-[(cyclopropylmethyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate contributes to forming hydrogen-bonded supramolecular structures in various dimensions. This is significant in understanding the molecular linkages and the formation of complex structures in organic chemistry (Portilla et al., 2007).

Synthesis of Orthogonally Protected Amino Acids

This compound plays a role in the synthesis of orthogonally protected amino acids. These acids are essential for the syntheses of edeine analogs, highlighting the compound's relevance in the development of pharmaceuticals (Czajgucki, Sowiński, & Andruszkiewicz, 2003).

Potential Nootropic Agents

The compound's derivatives have been explored for their potential as nootropic agents. This includes the synthesis of specific carboxamides and their evaluation for nootropic activity, indicating its potential in neuropharmacology (Valenta, Urban, Taimr, & Polívka, 1994).

Synthesis Technology Optimization

The compound has been used in optimized synthesis technologies for producing high-yield, industry-applicable compounds. This showcases its role in enhancing chemical synthesis processes for industrial applications (Qiao-yun, 2012).

Antiplatelet Activity

Ethyl 4-{3-[(cyclopropylmethyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate derivatives have been studied for their antiplatelet activity. This is significant in the development of new therapeutic agents targeting platelet aggregation and related disorders (Chen et al., 2008).

properties

IUPAC Name

ethyl 4-[3-(cyclopropylmethylamino)-2,5-dioxopyrrolidin-1-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-2-23-17(22)12-5-7-13(8-6-12)19-15(20)9-14(16(19)21)18-10-11-3-4-11/h5-8,11,14,18H,2-4,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTMITUNMRMMYLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401127675
Record name Benzoic acid, 4-[3-[(cyclopropylmethyl)amino]-2,5-dioxo-1-pyrrolidinyl]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401127675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-{3-[(cyclopropylmethyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate

CAS RN

1415719-11-7
Record name Benzoic acid, 4-[3-[(cyclopropylmethyl)amino]-2,5-dioxo-1-pyrrolidinyl]-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1415719-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-[3-[(cyclopropylmethyl)amino]-2,5-dioxo-1-pyrrolidinyl]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401127675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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